molecular formula C6H6N2O3 B096128 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde CAS No. 24048-74-6

6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde

Cat. No. B096128
CAS RN: 24048-74-6
M. Wt: 154.12 g/mol
InChI Key: VOXFLZILKSTBGC-UHFFFAOYSA-N
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Description

6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. The molecule contains a pyrimidine ring, a fundamental structure in many biologically active compounds, and has been the subject of research due to its potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of related pyrimidine derivatives has been explored through various methods. For instance, a tandem process involving acetalisation and cycloisomerization reactions has been developed for the synthesis of pyrimidine derivatives starting from 6-phenylethynylpyrimidine-5-carbaldehydes . Additionally, condensation reactions of 1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-5-pyrimidinecarbaldehyde with acid derivatives have been described, leading to a range of products characterized by spectroscopic methods . Moreover, the synthesis of N,6-diaryl-4-methyl-2-cyanoimino-1,2,3,6-tetrahydropyrimidine-5-carboxamides has been achieved through reactions involving acetoacetic acid N-arylamides, aromatic aldehydes, and cyanoguanidine .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often confirmed using various spectroscopic techniques. In the case of the condensation products of 1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-5-pyrimidinecarbaldehyde, IR, UV, 1H NMR, 13C NMR, and mass spectra have been utilized . Similarly, the structure of N,6-diaryl-4-methyl-2-cyanoimino-tetrahydropyrimidine derivatives was confirmed by IR, 1H NMR spectroscopy, and X-ray diffraction data .

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives allows for the formation of various biologically significant compounds. For example, a three-component condensation reaction has been employed to synthesize novel dihydropyrimido[4,5-d]pyrimidine derivatives under solvent-free conditions . Additionally, thieno[2,3-d]pyrimidines have been prepared from 4,6-dichloropyrimidine-5-carbaldehydes through intramolecular cyclization .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are closely related to their structure and have been studied through various analytical techniques. The synthesized compounds often exhibit properties that make them suitable for further functionalization or evaluation as potential pharmaceutical agents. For instance, novel ethyl 4-(substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives have been synthesized and are being investigated for their anticancer activity .

Scientific Research Applications

  • Synthesis of Novel Chemical Compounds : It has been used in the synthesis of bisarylmethyl-substituted pyrimidines and quinolines, which are important in medicinal chemistry (Harutyunyan, 2014).

  • Study of Condensation Reactions : It has been involved in condensation reactions with various acid derivatives, leading to products characterized by IR, UV, 1 H NMR, 13 C NMR, and mass spectra, which helps in understanding chemical reaction mechanisms and structures (Bobál et al., 1995).

  • Development of HIV-1 Inhibitors : A derivative of this compound was synthesized as an analog of MKC-442, a potent inhibitor of HIV-1 reverse transcriptase, contributing to antiviral research (Petersen, Pedersen, & Nielsen, 2001).

  • Investigation of Molecular Conformations : The compound has been studied for its unusual syn conformation stabilized by supramolecular interactions, contributing to the field of crystallography and molecular structure analysis (Portalone & Colapietro, 2007).

  • Reactions with Electrophiles : It has been used in reactions with haloalkanes and formaldehyde, forming various derivatives and contributing to organic synthesis research (Smicius et al., 2002).

  • Muscarinic Activity Studies : Its derivatives have been prepared and evaluated for their binding affinities for the cloned human muscarinic M1 receptor, relevant to Alzheimer's disease treatment (Jung et al., 2001).

  • Antiparasitic Activity Research : Derivatives of this compound were assessed for their antiparasitic activities against Plasmodium falciparum, Trichomonas vaginalis, and Leishmania infantum, indicating its potential in developing antiparasitic drugs (Azas et al., 2003).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . It may also cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .

properties

IUPAC Name

6-methyl-2,4-dioxo-1H-pyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-3-4(2-9)5(10)8-6(11)7-3/h2H,1H3,(H2,7,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXFLZILKSTBGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80316232
Record name 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80316232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde

CAS RN

24048-74-6
Record name 24048-74-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=301171
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80316232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AA Harutyunyan - Russian Journal of Organic Chemistry, 2014 - Springer
The condensation of 2-chloro-8-methylquinoline-3-carbaldehyde, 2-chloroand 2-chloro-7,8,9,10-tetrahydrobenzo[h]quinoline-3-carbaldehydes, 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5…
Number of citations: 2 link.springer.com

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